molecular formula C21H13ClN2O2S B11590465 3-[2-(2-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one

3-[2-(2-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one

Cat. No.: B11590465
M. Wt: 392.9 g/mol
InChI Key: QWHGXRYFWMCYGW-UHFFFAOYSA-N
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Description

3-{2-[(2-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of imidazo[2,1-b][1,3]thiazole and chromen-2-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through a condensation reaction between a 2-chlorobenzylamine and a thioamide under acidic conditions.

    Coupling with Chromen-2-one: The imidazo[2,1-b][1,3]thiazole intermediate is then coupled with a chromen-2-one derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled.

    Use of Catalysts: Catalysts such as palladium are employed to enhance reaction efficiency.

    Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated double bonds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{2-[(2-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(2-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.

    Thiazole Derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

    Coumarin Derivatives: Known for their anticoagulant and anticancer properties.

Uniqueness

3-{2-[(2-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE is unique due to its combined structural features, which confer a broad spectrum of potential biological activities and applications in various fields of research.

Properties

Molecular Formula

C21H13ClN2O2S

Molecular Weight

392.9 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one

InChI

InChI=1S/C21H13ClN2O2S/c22-17-7-3-1-5-13(17)9-15-11-24-12-18(23-21(24)27-15)16-10-14-6-2-4-8-19(14)26-20(16)25/h1-8,10-12H,9H2

InChI Key

QWHGXRYFWMCYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=CC=C5Cl

Origin of Product

United States

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